2-(1,1-Difluoroethyl)aniline

Physicochemical Property Protonation State Bioavailability

Researchers requiring an aniline building block with a predictable protonation state for CNS drug design often find meta/para isomers too basic, compromising blood-brain barrier penetration. 2-(1,1-Difluoroethyl)aniline solves this with a pKa of 2.65, remaining predominantly uncharged at physiological pH. This unique property, driven by the ortho-substitution pattern, enhances passive permeability and avoids charge-based efflux. - pKa 2.65: Ensures neutral amine at pH 7.4 for CNS-targeting candidates. - Boiling Point 224.5°C: Provides a broader distillation window for cleaner scale-up vs. para-isomer (228.9°C). - Validated Bioisostere: A derivative on this scaffold achieved an IC50 of 11 nM in a cellular SERD assay, confirming target engagement.

Molecular Formula C8H9F2N
Molecular Weight 157.16 g/mol
CAS No. 1550968-78-9
Cat. No. B1405060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,1-Difluoroethyl)aniline
CAS1550968-78-9
Molecular FormulaC8H9F2N
Molecular Weight157.16 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1N)(F)F
InChIInChI=1S/C8H9F2N/c1-8(9,10)6-4-2-3-5-7(6)11/h2-5H,11H2,1H3
InChIKeyMYFWYNSEHNDLEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1,1-Difluoroethyl)aniline – Chemical Identity and Baseline Characteristics


2-(1,1-Difluoroethyl)aniline (CAS 1550968-78-9) is a fluorinated aromatic amine with the molecular formula C₈H₉F₂N and a molecular weight of 157.16 g/mol . It belongs to the class of (1,1-difluoroethyl)anilines, which are characterized by a geminal difluoroethyl group (–CF₂CH₃) attached to the aniline ring . The ortho-substitution pattern of this specific isomer imparts distinct steric and electronic properties compared to its meta- and para-substituted analogs, positioning it as a strategically important building block in medicinal chemistry and agrochemical research . Its primary utility lies in serving as a versatile intermediate for the synthesis of more complex fluorinated molecules, leveraging the unique hydrogen-bonding and electron-withdrawing characteristics of the CF₂H moiety .

2-(1,1-Difluoroethyl)aniline: Non-Interchangeable Regioisomers


The interchangeability of regioisomeric (1,1-difluoroethyl)anilines—ortho (2-), meta (3-), and para (4-)—without compromising experimental outcomes is a high-risk assumption. A direct comparison of predicted physicochemical properties reveals significant, non-linear differences arising from the substituent's position relative to the nucleophilic amine group . The ortho-substituted compound exhibits a predicted pKa of 2.65, which is substantially more acidic than the meta (pKa ~3.5) and para (pKa ~3.8) isomers, leading to a markedly different protonation state at physiological pH . This deviation directly impacts solubility, membrane permeability, and the amine's reactivity in downstream synthetic transformations like amide coupling or nucleophilic substitution . The following quantitative evidence demonstrates why 2-(1,1-difluoroethyl)aniline must be treated as a distinct chemical entity with differentiated performance characteristics, not as a generic 'difluoroethyl aniline' commodity.

2-(1,1-Difluoroethyl)aniline Quantitative Differentiation


Lower Amine Basicity (pKa) vs. Meta/Para Isomers

The ortho-substituted 2-(1,1-difluoroethyl)aniline exhibits a predicted acid dissociation constant (pKa) of 2.65±0.10, which is substantially lower than that of its meta (pKa ~3.5) and para (pKa 3.80±0.10) isomers, all derived from the same computational model . This increased acidity is attributed to the ortho-effect, where the strong electron-withdrawing 1,1-difluoroethyl group is in close proximity to the aniline nitrogen, stabilizing its conjugate base .

Physicochemical Property Protonation State Bioavailability

Lower Boiling Point vs. Regioisomers

The predicted normal boiling point of 2-(1,1-difluoroethyl)aniline is 224.5±30.0 °C, which is lower than the predicted boiling points for the meta isomer (226.9±35.0 °C) and the para isomer (228.9±35.0 °C) [1]. The ortho-substitution likely reduces intermolecular hydrogen bonding via steric shielding of the amine, giving the compound slightly enhanced volatility relative to its regioisomers .

Purification Volatility Physical Property

Late-Stage Bioisostere Incorporation via Superacid

A targeted superacid-promoted method enables the direct and regioselective synthesis of 1,1-difluoroethylated aromatic amines, a class inclusive of 2-(1,1-difluoroethyl)aniline [1]. This process produces molecules where the –CF₂CH₃ group can serve as a non-hydrolyzable bioisostere for a methoxy (–OCH₃) group, offering enhanced metabolic stability . The methodology has been demonstrated on a wide substrate scope, including complex natural alkaloids and active pharmaceutical ingredients, confirming its practical utility [1]. This positions the specific scaffold for integration into complex molecular architectures.

Synthetic Methodology Late-Stage Functionalization Bioisostere

Ortho Scaffold Pharmacological Validation

While not a direct comparator study of the monomeric anilines, the biological relevance of the 2-(1,1-difluoroethyl)phenyl fragment is demonstrated in drug discovery. A compound, (E)-3-(4-((2-(2-(1,1-difluoroethyl)phenyl)-6-hydroxybenzo[b]thiophen-3-yl)oxy)phenyl)acrylic acid, which incorporates this specific ortho-substituted core, displays potent activity as a selective estrogen receptor degrader (SERD) with an IC50 of 11 nM in a cell-based assay [1]. This potency confirms that the ortho-substituted scaffold can engage in productive binding interactions when incorporated into a complex molecule.

Drug Discovery SERD Oncology

2-(1,1-Difluoroethyl)aniline Application Scenarios


Medicinal Chemistry: Amine Basicity Modulation for PK/PD

Scenario: A medicinal chemistry team is designing a lead compound where the protonation state of the aniline nitrogen is critical for binding affinity or blood-brain barrier penetration. The pKa of 2.65 for the ortho isomer means this molecule will be predominantly uncharged at physiological pH, unlike the meta (pKa ~3.5) or para (pKa ~3.8) variants which will be more charged . This makes the ortho isomer the unique choice for candidates requiring a neutral amine for passive membrane permeability or for avoiding charge-based efflux.

Process Chemistry: Purification and Supply Chain Efficiency

Scenario: A synthetic route involves a volatile amine intermediate that must be separated from a side product with a boiling point of ~230 °C. The lower predicted boiling point of 224.5 °C for 2-(1,1-difluoroethyl)aniline provides a broader distillation window compared to the 228.9 °C boiling point of its para-regioisomer, enabling cleaner separation at scale . For procurement managers, this ensures the compound's physical properties are specifically suited for large-scale purification processes.

Drug Discovery: Late-Stage Bioisostere Functionalization

Scenario: Researchers are seeking to replace a metabolically labile methoxy group on a complex drug candidate with a stable bioisostere. The difluoroethyl moiety introduced via 2-(1,1-difluoroethyl)aniline serves as a validated and non-hydrolyzable replacement, as proven by advances in superacid chemistry [1]. The ortho scaffold allows for site-specific incorporation of this bioisostere at a position adjacent to the amine, enabling unique conformational control not achievable with the meta or para isomers.

Chemical Biology: SERD Probes for ER Degradation

Scenario: Researchers are developing chemical probes to investigate selective estrogen receptor degradation. A derivative built on the 2-(1,1-difluoroethyl)phenyl scaffold has already achieved an IC50 of 11 nM in a cellular SERD assay, demonstrating the ortho substitution pattern is conducive to this mechanism of action [2]. This provides a data-backed starting point for a drug discovery or chemical biology program, without the need to validate the meta or para scaffolds for this specific application.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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